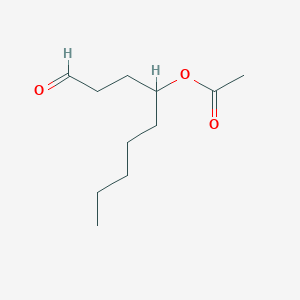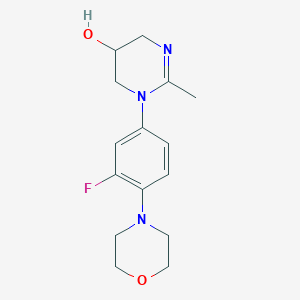
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoro-4-morpholinoaniline with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as hexane and polar solvents, along with reagents like n-butyllithium and potassium phthalimide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps to avoid the formation of sensitive intermediates and to streamline the reaction stages. The use of advanced techniques and equipment in industrial settings helps achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro and morpholine groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This mechanism is similar to that of other antibacterial agents like linezolid .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
3-Fluoro-4-morpholinoaniline: A precursor compound used in the synthesis of various derivatives.
N-(1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides: Compounds with antibacterial properties.
Uniqueness
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol stands out due to its unique combination of a fluoro-substituted phenyl ring and a morpholine moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20FN3O2 |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
1-(3-fluoro-4-morpholin-4-ylphenyl)-2-methyl-5,6-dihydro-4H-pyrimidin-5-ol |
InChI |
InChI=1S/C15H20FN3O2/c1-11-17-9-13(20)10-19(11)12-2-3-15(14(16)8-12)18-4-6-21-7-5-18/h2-3,8,13,20H,4-7,9-10H2,1H3 |
InChI Key |
JOXVAKKZRWTUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCC(CN1C2=CC(=C(C=C2)N3CCOCC3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



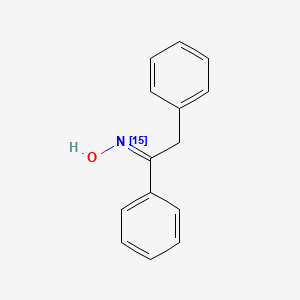
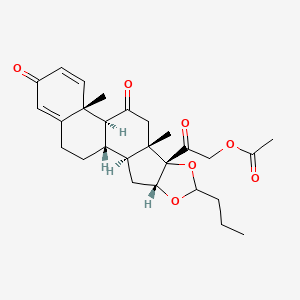
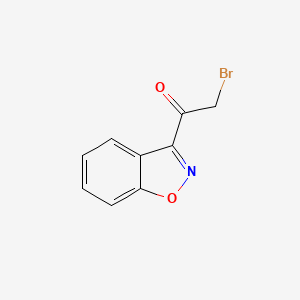
![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)

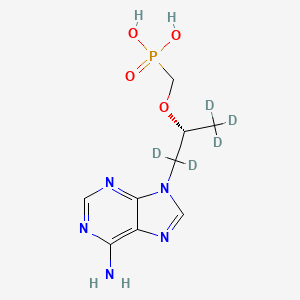
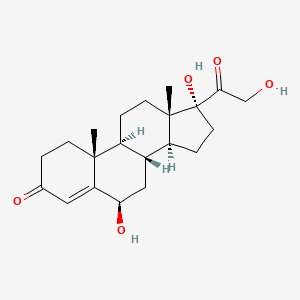

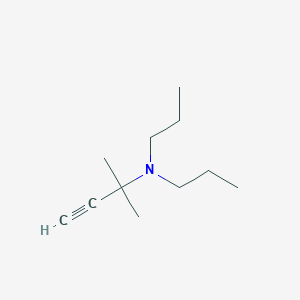
![2-Benzyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13863230.png)
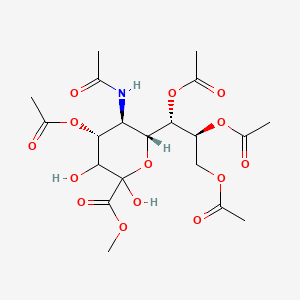
![2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B13863244.png)
